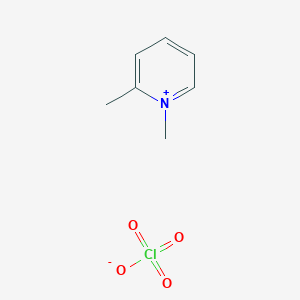

N-Methylpicolinium perchlorate

Vue d'ensemble

Description

N-Methylpicolinium perchlorate is a chemical compound with the molecular formula C7H10ClNO4 . It is also known by other synonyms such as Pyridinium, 1,4-dimethyl-, perchlorate; 1,2-dimethylpyridinium perchlorate .

Physical And Chemical Properties Analysis

N-Methylpicolinium perchlorate is a chemical compound with a molecular weight of 207.6116 . Perchlorates, in general, are known to be extremely soluble, even in organic solvents . They are also known to be nonlabile, that is, very slow to react .Applications De Recherche Scientifique

Microenvironment of the Binding Site in the Lac Carrier Protein : N-Methylpicolinium perchlorate was used as a fluorescence quencher in studying the binding affinity of the lac carrier protein for probes. The binding affinity varied with the length of the alkyl linkage in the probes, and N-methylpicolinium perchlorate exhibited maximum quenching with a 4-carbon homologue, providing insights into the protein’s binding site microenvironment (Schuldiner, Weil, Robertson, & Kaback, 1977).

Indirect Atomic Absorption Spectrometric Determination of Perchlorate : The study explored a method for the determination of perchlorate based on the continuous liquid-liquid extraction of a copper(I)/6-methylpicolinealdehyde azine/perchlorate ion-pair. This method increased sensitivity for detecting perchlorate in serum and urine samples (Gallego & Valcárcel, 1985).

Degree of Exposure of Membrane Proteins Determined by Fluorescence Quenching : Quaternary salts of 4-picoline, including N-methylpicolinium perchlorate, acted as efficient quenchers of tryptophan fluorescence in membrane proteins. The study provided insights into the degree of exposure of membrane proteins to their surrounding environment (Shinitzky & Rivnay, 1977).

1H NMR Studies on Intra-Molecular Hydrogen Bonding in Perchlorates of N-(pyridyl)amides : This study revealed two proton signals in 1H NMR spectra, indicative of two distinct intramolecular hydrogen bonds in perchlorates of N-(pyridyl)amides of 6-methylpicolinic acid N-oxide (Brzeziński, 1979).

N-methylpicolinium Esters as Co-initiators in Dye Photosensitiser Systems : The study explored the photoinitiation ability of systems composed of positively charged N,N’-diethylthiacarbocyanine iodide and other components, including N-methylpicolinium perchlorate. It highlighted the role of N-methylpicolinium perchlorate in enhancing the overall efficiency of the polymerization process (Kabatc, 2011).

Propriétés

IUPAC Name |

1,2-dimethylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELXXVNSHPBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpicolinium perchlorate | |

CAS RN |

16859-80-6 | |

| Record name | N-Methylpicolinium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)

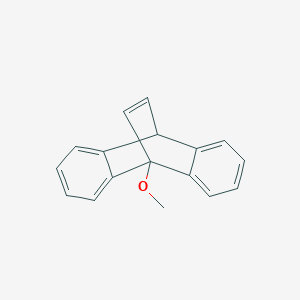

![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)